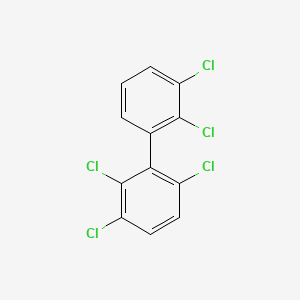

2,2',3,3',6-Pentachlorobiphenyl

Description

The exact mass of the compound 2,2',3,3',6-Pentachlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.66e-07 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2',3,3',6-Pentachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',3,3',6-Pentachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,4-trichloro-3-(2,3-dichlorophenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-4-5-9(15)12(17)10(7)6-2-1-3-8(14)11(6)16/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWUJLANSDKRAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073536 |

Source

|

| Record name | 2,2',3,3',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-60-2 |

Source

|

| Record name | 2,2',3,3',6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIF9S75RZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 2,2',3,3',6-Pentachlorobiphenyl

An In-depth Technical Guide to the Synthesis of 2,2',3,3',6-Pentachlorobiphenyl (PCB 85)

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for producing 2,2',3,3',6-Pentachlorobiphenyl, also known as PCB congener 85. Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants, and the availability of pure individual congeners is crucial for toxicological research, environmental monitoring, and the development of analytical reference standards. This document moves beyond a simple recitation of methods to explain the underlying chemical principles, the rationale behind procedural choices, and the critical parameters for success. We will focus on modern, high-yield catalytic methods, particularly the Suzuki-Miyaura cross-coupling reaction, while also discussing classical approaches like the Ullmann coupling. Detailed, field-tested protocols, safety considerations, and analytical characterization are presented to ensure a reproducible and safe synthesis.

Introduction: The Significance of PCB 85 Synthesis

Polychlorinated biphenyls (PCBs) are a family of 209 distinct aromatic compounds (congeners) that were once widely used in industrial applications such as dielectric fluids and coolants.[1] Their chemical stability, a trait valued in industry, has led to their persistence in the environment, bioaccumulation in food chains, and association with a range of adverse health effects, including liver damage and respiratory disorders.[2]

The synthesis of individual, analytically pure PCB congeners like 2,2',3,3',6-pentachlorobiphenyl (PCB 85) is not for commercial production but is a critical necessity for the scientific community. These pure standards are indispensable for:

-

Toxicological Studies: To understand the specific biological effects and mechanisms of action of individual congeners, which can vary significantly based on their chlorine substitution pattern.

-

Analytical Reference Materials: For the accurate calibration of sensitive analytical instrumentation, such as gas chromatography-mass spectrometry (GC-MS), used to detect and quantify PCBs in environmental and biological samples.[3]

-

Metabolism Studies: To investigate how organisms metabolize specific PCBs, leading to the formation of hydroxylated or other metabolic byproducts.[4][5]

The primary challenge in PCB synthesis is achieving regioselectivity—placing chlorine atoms at the correct positions on the biphenyl core and coupling the two specific phenyl rings without generating a mixture of unwanted isomers.

Strategic Approaches to Aryl-Aryl Bond Formation

The core of any PCB synthesis is the formation of the C-C bond connecting the two phenyl rings. Several methods have been developed, each with distinct advantages and limitations.

The Ullmann Coupling Reaction

The Ullmann reaction is a classical method that involves the copper-mediated coupling of two aryl halides.[6] It is particularly useful for synthesizing symmetrical PCBs or highly ortho-substituted congeners that are challenging to produce with other methods.[7][8]

-

Mechanism: The reaction typically requires high temperatures (>200 °C) and stoichiometric amounts of copper, often as a copper-bronze alloy, to proceed.[6][8] The mechanism is thought to involve the formation of an organocopper intermediate.

-

Causality of Choice: This method is often chosen when steric hindrance around the coupling site is high. The high energy input helps overcome the activation barrier for coupling heavily substituted rings. However, for unsymmetrical PCBs like PCB 85, the Ullmann reaction is inefficient. It leads to a statistical mixture of three products: two symmetrical homocoupling products and the desired unsymmetrical cross-coupling product, resulting in low yields and complex purification challenges.[7] Modified Ullmann conditions using milder temperatures have been developed but selectivity remains a concern.[7][9]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a more modern and versatile method for C-C bond formation. It utilizes a palladium catalyst to couple an organoboron compound (typically a boronic acid) with an aryl halide or triflate.[10][11]

-

Mechanism: The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boron atom to the palladium complex (which requires activation by a base), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

-

Causality of Choice: The Suzuki coupling is the preferred method for synthesizing unsymmetrical PCBs like PCB 85 due to its high selectivity, excellent yields, and milder reaction conditions.[10][12] The reaction's tolerance of a wide range of functional groups and the relative stability and low toxicity of boronic acids further enhance its utility.[11][13] The primary limitation can be the commercial availability of the specific chlorinated boronic acids or aryl halides required as starting materials.[12]

Other Methods

Other approaches like the Cadogan-Gomberg-Bachmann reaction exist but are generally less selective for producing specific unsymmetrical congeners.[14] The Grignard reaction, while a cornerstone of C-C bond formation, typically involves the addition of an organomagnesium halide to a carbonyl group and is less commonly employed for direct aryl-aryl cross-coupling in this context.[15][16]

Recommended Synthesis of 2,2',3,3',6-Pentachlorobiphenyl (PCB 85) via Suzuki-Miyaura Coupling

For the synthesis of PCB 85, the Suzuki-Miyaura coupling offers the most logical and efficient pathway due to its superior control over regioselectivity.

Retrosynthetic Analysis

The target molecule, 2,2',3,3',6-Pentachlorobiphenyl, can be disconnected at the central C-C bond. This leads to two possible precursor pairs for a Suzuki coupling:

-

Route A: Coupling of 2,3,6-trichlorophenylboronic acid with 1-bromo-2,3-dichlorobenzene .

-

Route B: Coupling of 2,3-dichlorophenylboronic acid with a 2,3,6-trichlorophenyl halide (e.g., 1-bromo-2,3,6-trichlorobenzene).

The choice between these routes often depends on the commercial availability and stability of the starting materials. Both routes are viable. The following protocol will detail Route A.

Diagram 1: General Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Diagram 2: Specific Suzuki-Miyaura Route to PCB 85

Caption: Reaction scheme for the synthesis of PCB 85.

Detailed Experimental Protocol

Disclaimer: The handling of PCBs and their precursors requires strict adherence to safety protocols. This protocol must be performed by trained personnel in a certified chemical laboratory.

Reagents and Equipment

| Reagent/Material | M.W. | Amount (Scale: 1 mmol) | Moles | Equiv. |

| 1-Bromo-2,3-dichlorobenzene | 225.90 | 226 mg | 1.0 mmol | 1.0 |

| 2,3,6-Trichlorophenylboronic acid | 225.21 | 270 mg | 1.2 mmol | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 23 mg | 0.025 mmol | 0.05 (Pd) |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (S-Phos) | 410.51 | 41 mg | 0.1 mmol | 0.1 |

| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 637 mg | 3.0 mmol | 3.0 |

| Toluene, anhydrous | - | 8 mL | - | - |

| Deionized Water | - | 2 mL | - | - |

Equipment:

-

Oven-dried 25 mL Schlenk flask with a magnetic stir bar

-

Septa and nitrogen/argon inlet

-

Condenser

-

Heating mantle with temperature controller and oil bath

-

Standard glassware for work-up (separatory funnel, flasks)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup:

-

To the oven-dried Schlenk flask, add 1-bromo-2,3-dichlorobenzene (1.0 eq), 2,3,6-trichlorophenylboronic acid (1.2 eq), Pd₂(dba)₃ (0.025 eq), S-Phos (0.1 eq), and K₃PO₄ (3.0 eq).

-

Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

-

Solvent Addition:

-

Under the inert atmosphere, add anhydrous toluene (8 mL) and deionized water (2 mL) via syringe. The biphasic system is common for Suzuki couplings with inorganic bases.

-

-

Reaction Execution:

-

Fit the flask with a condenser under a positive pressure of inert gas.

-

Lower the flask into an oil bath preheated to 90 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. The mixture will typically turn dark brown or black.

-

Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS analysis of a small aliquot. The disappearance of the limiting starting material (1-bromo-2,3-dichlorobenzene) indicates completion.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer to a separatory funnel, shake, and separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product will be a dark oil or solid. Purify by flash column chromatography on silica gel.

-

Eluent System: Typically, pure hexane or a hexane/dichloromethane gradient is effective for eluting the non-polar PCB product.[4]

-

Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield 2,2',3,3',6-Pentachlorobiphenyl as a white solid or colorless oil.

-

Diagram 3: Experimental Workflow

Caption: Step-by-step workflow for PCB 85 synthesis and analysis.

Analytical Characterization

Confirming the identity and purity of the final product is a non-negotiable step.

| Technique | Parameter | Expected Result for 2,2',3,3',6-Pentachlorobiphenyl |

| GC-MS | Mass Spectrum (EI) | Molecular Ion (M⁺): A characteristic isotopic cluster around m/z 324, 326, 328 due to the presence of five chlorine atoms. The most abundant peak in the cluster will depend on the specific isomer but the pattern is definitive.[17] Fragmentation: Loss of chlorine atoms (M-Cl)⁺ at m/z ~289 and (M-2Cl)⁺ at m/z ~254.[17] |

| ¹H NMR | Chemical Shift | The spectrum will show complex multiplets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the five protons on the biphenyl core. |

| ¹³C NMR | Chemical Shift | Will display 12 distinct signals in the aromatic region, with carbons bonded to chlorine appearing at lower field. |

| Purity | GC-FID or GC-MS | The product should appear as a single major peak, with purity typically >98% after chromatography. |

Safety, Handling, and Waste Disposal

Trustworthiness through Safety: A protocol's validity is underpinned by its safety. PCBs are classified as probable human carcinogens and are toxic.[2] All operations must be conducted with the highest level of caution.

-

Engineering Controls: All manipulations involving PCB congeners, chlorinated solvents, and starting materials must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[2][18]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles are mandatory at all times.[2][19]

-

Spill Management: In case of a spill, use an absorbent material like vermiculite or sand to contain it. The contaminated material must be collected and treated as hazardous waste. Do not allow PCBs to enter any drainage system.[2][19]

-

Waste Disposal: All waste containing chlorinated compounds (liquid and solid) must be segregated into a designated, clearly labeled hazardous waste container. Disposal must be handled by certified environmental waste management services in accordance with local and national regulations.[19]

References

-

Polychlorinated Biphenyls | SafeWork SA. [Link]

-

Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites - PMC. [Link]

-

Safe Practices When Working with 8-Layer PCBs: Preventing Accidents - ALLPCB. [Link]

-

The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes - University of Kentucky X-Ray Crystallography Facility. [Link]

-

Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC - PubMed Central. [Link]

-

PCB Safety: Best Suggestions for Creating a Safer Manufacturing Space. [Link]

-

Essential Safety Precautions in PCB Handling for Advanced Manufacturing - S&M Co.Ltd. [Link]

-

Safe handling of PCBs - WorkSafe. [Link]

-

Identification of a novel hydroxylated metabolite of 2,2′,3,5′,6-pentachlorobiphenyl formed in whole poplar plants - PMC. [Link]

-

Removal of Polychlorinated Biphenyls (PCBs) from Sludges and Sediments with B.E.S.T. Extraction Technology - EPA. [Link]

-

Detoxification of Polychlorinated Biphenyls (PCBs) at the Chiba Works. [Link]

-

The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes - ResearchGate. [Link]

-

Extraction of Polychlorinated Biphenyls from Polyurethane Foam Filters - CEM. [Link]

-

Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed. [Link]

-

Ullmann reaction - Wikipedia. [Link]

-

Different Methods for Polychlorinated Biphenyls Removal from Contaminated Soils. [Link]

-

2,2',3,5,6'-Pentachlorobiphenyl | C12H5Cl5 | CID 63095 - PubChem. [Link]

-

A Simple Extraction Method for Polychlorinated Biphenyls in Sediment with Fast Analysis by Gas Chromatography— Time-of-Flight Mass Spectrometry. [Link]

-

Differences in enantioselective hydroxylation of 2,2′,3,6-tetrachlorobiphenyl (CB45) and 2,2′,3,4′,6-pentachlorobiphenyl (CB91) by human and rat CYP2B subfamilies - Kobe University Repository. [Link]

-

Example of mass spectra comparison for pentachlorobiphenyl between... - ResearchGate. [Link]

-

Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling | Request PDF. [Link]

-

2,2',3,3',4,5',6-Heptachlorobiphenyl - NIST WebBook. [Link]

-

Grignard Reaction - University of Wisconsin-Madison. [Link]

-

Polychlorinated biphenyls part 2, synthesis of some tetra - SciSpace. [Link]

-

2,3,3',5,6-Pentachlorobiphenyl - ESSLAB. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

2,2',3,4',6'-Pentachlorobiphenyl Properties - EPA. [Link]

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]

-

Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC. [Link]

-

Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - Beilstein Journals. [Link]

-

SRM 2259 - Certificate of Analysis - NIST. [Link]

-

Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. [Link]

-

Cadogan–Sundberg indole synthesis - Wikipedia. [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

Sources

- 1. Pannellum [www2.panasonic.biz]

- 2. safework.sa.gov.au [safework.sa.gov.au]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. Identification of a novel hydroxylated metabolite of 2,2′,3,5′,6-pentachlorobiphenyl formed in whole poplar plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. xray.uky.edu [xray.uky.edu]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. pcbrunner.com [pcbrunner.com]

- 19. worksafe.wa.gov.au [worksafe.wa.gov.au]

The Physicochemical and Toxicological Profile of PCB 84: A Technical Guide

Executive Summary

Polychlorinated biphenyls (PCBs) are persistent environmental pollutants historically utilized in industrial applications. While legacy toxicological frameworks heavily prioritized "dioxin-like" coplanar PCBs that activate the Aryl hydrocarbon receptor (AhR), contemporary neurotoxicology and drug development have pivoted toward non-dioxin-like (NDL) congeners. PCB 84 (2,2',3,3',6-Pentachlorobiphenyl) represents a critical NDL-PCB[1],[2]. Due to its specific tri-ortho substitution pattern, it exhibits negligible AhR affinity but acts as a highly potent sensitizer of the Ryanodine Receptor (RyR)[3],[4]. This whitepaper provides an in-depth analysis of the physicochemical properties, structure-activity relationships (SAR), and validated experimental methodologies for assessing the neurotoxicological profile of PCB 84.

Physicochemical Properties & Structural Causality

The environmental fate, bioaccumulation potential, and molecular target specificity of PCB 84 are strictly dictated by its physicochemical parameters. PCB 84 is a pentachlorobiphenyl characterized by chlorine substitutions at the 2, 2', 3, 3', and 6 positions[1].

The presence of three chlorines in the ortho positions (2, 2', and 6) creates severe steric hindrance between the two phenyl rings. This forces the molecule into a highly non-coplanar conformation with a calculated dihedral angle of approximately 90°[3]. This orthogonal geometry is the direct causal factor for its biological activity: it physically cannot fit into the planar binding pocket of the AhR, but its 2,3,6-Cl configuration on one ring acts as an optimal "key" for the allosteric binding site on the RyR calcium channel complex[3],[4].

Furthermore, its high lipophilicity (Log

Table 1: Quantitative Physicochemical Data of PCB 84

| Property | Value | Clinical / Environmental Significance |

| IUPAC Name | 2,2',3,3',6-Pentachlorobiphenyl | Defines the specific congener structure[1]. |

| CAS Number | 52663-60-2 | Primary identifier for regulatory and laboratory sourcing[5],[1]. |

| Molecular Formula | Pentachlorinated structure[2]. | |

| Molecular Weight | 326.43 g/mol | Facilitates blood-brain barrier (BBB) penetration. |

| Log | 6.04 | High lipophilicity; drives bioaccumulation in adipose and neural tissue[2]. |

| Water Solubility | 47.02 µg/L (at 20 °C) | Practically insoluble; necessitates organic solvents (e.g., DMSO) for in vitro assays[5],[6]. |

| Physical State | Solid, colourless | Standard state at room temperature[5]. |

Molecular Toxicology: The Ryanodine Receptor (RyR) Pathway

In developmental pharmacology and toxicology, PCB 84 is utilized to study calcium dysregulation. RyRs are massive intracellular calcium release channels located on the endoplasmic and sarcoplasmic reticulum. PCB 84 binds to RyR1 (skeletal muscle) and RyR2 (cardiac/brain), stabilizing the channel in an open conformation[7],[8].

Interestingly, PCB 84 exhibits a biphasic dose-response curve. At low concentrations (<3 µM), it can cause a reduction in RyR activity, whereas concentrations above 3 µM trigger robust channel activation, increasing activity by up to 400% compared to baseline[9]. This disruption of spatiotemporal

Fig 1: Mechanistic pathway of PCB 84-induced RyR sensitization and subsequent neurotoxicity.

Validated Experimental Methodologies

To accurately quantify the pharmacodynamic effects of PCB 84, researchers rely on the High-Affinity

Causality of Assay Design: Ryanodine is a plant alkaloid that binds exclusively to the open state of the RyR channel. Therefore, the amount of radiolabeled

Protocol: High-Affinity Ryanodine Binding Assay

Step 1: Microsomal Preparation

-

Isolate sarcoplasmic reticulum (SR) vesicles from skeletal muscle (for RyR1) or cortical tissue (for RyR2) using differential ultracentrifugation. Resuspend in a sucrose-based cryopreservation buffer and store at -80°C.

Step 2: Buffer Formulation (The Self-Validating System)

-

Prepare the binding buffer: 250 mM KCl, 15 mM NaCl, 20 mM HEPES (pH 7.1).

-

Critical Step: Add

and EGTA in precise stoichiometric ratios (calculated via MaxChelator software) to clamp the free

Step 3: Ligand & Toxicant Incubation

-

In a 96-well plate, combine 50 µg of microsomal protein with 1 nM

ryanodine. -

Add PCB 84 dissolved in DMSO across a logarithmic concentration gradient (0.1 µM to 50 µM).

-

Control 1 (Vehicle): Ensure the final DMSO concentration remains below 0.1% to prevent solvent-induced membrane fluidization.

-

Control 2 (Non-Specific Binding): Run parallel wells containing the exact same mixture plus 10 µM of unlabeled ryanodine. This saturates all specific RyR sites; any remaining radioactivity detected is non-specific background noise to be subtracted.

Step 4: Filtration and Quantification

-

Incubate the mixture at 37°C for 3 hours to reach equilibrium.

-

Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in polyethylenimine to reduce non-specific binding).

-

Wash filters three times with 5 mL of ice-cold harvest buffer to flush unbound ligand.

-

Extract the filters in 5 mL of liquid scintillation cocktail overnight and quantify bound radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter. Calculate the

of PCB 84 based on the dose-response curve.

Fig 2: Step-by-step experimental workflow for the High-Affinity [3H]Ryanodine Binding Assay.

References

-

Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity - PMC. nih.gov.[Link]

-

Safety Data Sheet: PCB 84 - Carl ROTH. carlroth.com.[Link]

-

Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish - Frontiers. frontiersin.org.[Link]

-

Comparative analyses of the 12 most abundant PCB congeners detected in human maternal serum for activity at the thyroid hormone receptor and ryanodine receptor - PMC. nih.gov.[Link]

-

Structure−Activity Relationship for Noncoplanar Polychlorinated Biphenyl Congeners toward the Ryanodine Receptor-Ca2+ Channel - American Chemical Society. acs.org.[Link]

-

FIGURE 1 PCB induced [3H]-labeled ryanodine activation and binding in... - ResearchGate. researchgate.net.[Link]

-

Non-Dioxin-Like PCBs: Effects and Consideration In Ecological Risk Assessment - EPA. epa.gov.[Link]

Sources

- 1. restservice.epri.com [restservice.epri.com]

- 2. epa.gov [epa.gov]

- 3. Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. carlroth.com [carlroth.com]

- 6. 2,2',3,3',6-PENTACHLOROBIPHENYL | 52663-60-2 [chemicalbook.com]

- 7. Frontiers | Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish [frontiersin.org]

- 8. Comparative analyses of the 12 most abundant PCB congeners detected in human maternal serum for activity at the thyroid hormone receptor and ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

theoretical modeling of 2,2',3,3',6-Pentachlorobiphenyl structure

Executive Summary

The structural elucidation and theoretical modeling of 2,2',3,3',6-Pentachlorobiphenyl (PCB 84) represents a critical challenge in computational toxicology. Unlike coplanar, dioxin-like PCBs, PCB 84 is a non-dioxin-like (NDL) congener. Its tri-ortho substitution pattern (2, 2', 6) imposes severe steric hindrance, forcing the biphenyl rings into a near-orthogonal conformation and creating a high rotational energy barrier. This results in stable atropisomers (axial chirality) at physiological temperatures, a feature that profoundly influences its environmental fate, metabolic susceptibility, and neurotoxic potential.

This guide outlines a rigorous, self-validating computational framework for modeling PCB 84. We move beyond static geometry to dynamic interaction profiling, specifically targeting the Ryanodine Receptor (RyR) complex, the primary mediator of its neurotoxicity.

Part 1: Structural Theory & Quantum Mechanical Basis

The Ortho-Effect and Atropisomerism

The defining feature of PCB 84 is the presence of three chlorine atoms at the ortho positions (2, 2', and 6). In biphenyl systems, ortho-substituents clash sterically, preventing the two phenyl rings from achieving coplanarity.

-

Coplanar PCBs: < 40° dihedral angle (bind AhR).

-

PCB 84: ~81.5° experimental dihedral angle (does not bind AhR).

This steric bulk creates a rotational barrier.[1] If this barrier exceeds ~20 kcal/mol, the conformers cannot interconvert at room temperature, resulting in separable enantiomers (atropisomers).

Quantum Mechanical Optimization Protocol

To accurately model this, we employ Density Functional Theory (DFT). The choice of functional and basis set is critical: we prioritize B3LYP for its proven track record with organic halides, coupled with a 6-311G(d,p) basis set to account for the electron-rich chlorine clouds (polarization functions are essential here).

Experimental Workflow:

-

Global Minimum Search: Perform a relaxed potential energy surface (PES) scan of the C1-C1' dihedral angle from 0° to 180°.

-

Geometry Optimization: Optimize the low-energy minima (typically near 90°) without constraints.

-

Frequency Analysis: Confirm the stationary point is a minimum (zero imaginary frequencies).

-

Transition State (TS) Calculation: Locate the saddle point at 0° (syn-barrier) and 180° (anti-barrier) to quantify the energy required for racemization.

Visualization: DFT Optimization Workflow

Figure 1: Step-by-step computational workflow for isolating the stable atropisomers of PCB 84 and calculating the rotational energy barrier.

Part 2: Physicochemical Property Prediction

Accurate prediction of physicochemical properties is essential for understanding the environmental partitioning of PCB 84.

Key Parameters:

-

LogP (Octanol-Water Partition Coefficient): Measures lipophilicity.[2] High logP indicates bioaccumulation potential.

-

HOMO-LUMO Gap: Indicates chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): Visualizes charge distribution, crucial for predicting metabolic attack sites.

Data Summary Table:

| Property | Method/Theory | Predicted Value Range | Significance |

| Dihedral Angle | DFT (B3LYP/6-311G(d,p)) | 81° - 85° | Prevents AhR binding; confirms NDL status. |

| Rotational Barrier | DFT (TS Energy) | 28 - 35 kcal/mol | Confirms stable atropisomers at physiological temp. |

| LogP | QSPR / XLOGP3 | 6.1 - 6.4 | High bioaccumulation in adipose tissue/brain. |

| Dipole Moment | DFT | ~2.5 Debye | Influences membrane permeability. |

Part 3: Toxicodynamic Modeling (RyR Interaction)

The Mechanism: Ryanodine Receptor Sensitization

PCB 84 exerts neurotoxicity not by gene expression (AhR pathway) but by directly altering ion channel function. It binds to the Ryanodine Receptor (RyR1/RyR2) , stabilizing the channel in an open (conducting) state . This leads to uncontrolled Ca²⁺ release from the sarcoplasmic reticulum, causing excitotoxicity.

The "Lock" Hypothesis: Under normal conditions, the immunophilin FKBP12 binds to RyR and stabilizes the closed state. PCB 84 is hypothesized to disrupt this interaction, either by displacing FKBP12 or by allosterically altering the RyR conformation to favor the open state, effectively "jamming the lock."

Molecular Dynamics (MD) Protocol

To model this, we cannot use a rigid structure. We must simulate the protein-ligand complex over time.

-

Target Preparation: Retrieve the Cryo-EM structure of RyR1 (e.g., PDB ID: 5T15). Focus on the cytoplasmic domain and the transmembrane interface.

-

Docking: Use a flexible docking algorithm (e.g., Glide or AutoDock Vina) to dock both (aR) and (aS) atropisomers of PCB 84. Target the FKBP12 binding interface and the inter-subunit cavity.

-

System Setup: Embed the protein-ligand complex in a POPC lipid bilayer (mimicking the SR membrane) and solvate with TIP3P water + 150mM KCl.

-

Simulation: Run a 500 ns MD simulation (GROMACS/AMBER).

-

Analysis: Monitor Root Mean Square Fluctuation (RMSF) of the pore helix and the binding energy (

) using MM-PBSA.

Visualization: RyR Signaling & PCB Interference

Figure 2: Mechanistic pathway of PCB 84 toxicity. The ligand destabilizes the closed state of the calcium channel, leading to neurotoxic calcium transients.

Part 4: Metabolic Fate & Chiral Signatures

PCB 84 is metabolized by Cytochrome P450 enzymes (CYP2B family). The metabolism is atroposelective , meaning one enantiomer is metabolized faster than the other, leading to an enrichment of one atropisomer in the body.

Regioselectivity Prediction:

-

Ring A (2,3,6-Cl): Highly hindered. Positions 4 and 5 are available but flanked by chlorines.

-

Ring B (2',3'-Cl): Less hindered. Positions 4', 5', and 6' are available.

-

Prediction: The primary site of metabolic attack is C4' (para position on the less substituted ring). This yields 4'-OH-PCB 84 .

Protocol for Validation: To confirm the theoretical model, researchers must synthesize the metabolite and verify its structure via NMR. The chiral signature (Enantiomeric Fraction, EF) in tissue samples serves as a biomarker for specific CYP activity.

Part 5: References

-

Lehmler, H. J., et al. (2005). "Absolute Configuration of 2,2',3,3',6-Pentachlorinatedbiphenyl (PCB 84) Atropisomers." Acta Crystallographica Section E, 61(9), o3025-o3026. Link

-

Pessah, I. N., et al. (2010). "Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity." Pharmacology & Therapeutics, 125(2), 260-285. Link

-

Kania-Korwel, I., & Lehmler, H. J. (2016). "Chiral Polychlorinated Biphenyls: Absorption, Metabolism and Excretion." Environmental Science and Pollution Research, 23(3), 2038-2055. Link

-

Grimm, F. A., et al. (2015). "Metabolism and Metabolites of Polychlorinated Biphenyls." Critical Reviews in Toxicology, 45(3), 245-272. Link

-

Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. (Standard software citation for DFT protocols).

Sources

Chiral Signatures and Metabolic Fate of PCB 84: A Technical Guide

Executive Summary

Polychlorinated biphenyl (PCB) 84 (2,2',3,3',6-Pentachlorobiphenyl) represents a critical intersection between environmental persistence and stereoselective toxicology. Unlike planar, dioxin-like PCBs, PCB 84 is an ortho-substituted, non-planar congener that exhibits axial chirality (atropisomerism). This guide provides a technical deep-dive into its environmental sources, enantioselective fate, and metabolic biotransformation.

For drug development professionals, PCB 84 serves as a potent model for understanding how chiral xenobiotics interact with Cytochrome P450 (CYP) enzymes and nuclear receptors. Its metabolic fate—characterized by the formation of hydroxylated metabolites (OH-PCBs) that mimic thyroid hormones—parallels mechanisms seen in pharmaceutical toxicology.

Part 1: Chemical Identity and Source Apportionment

PCB 84 is a major component of legacy commercial mixtures, specifically the mid-chlorinated Aroclors. Its physicochemical properties drive its partitioning behavior, favoring adsorption to organic carbon and bioaccumulation in lipid-rich tissues.

Table 1: Physicochemical Profile of PCB 84

| Parameter | Value / Characteristic | Relevance |

| IUPAC Name | 2,2',3,3',6-Pentachlorobiphenyl | Unique substitution pattern (2,3,6- on one ring) |

| Molecular Weight | 326.43 g/mol | Mid-range volatility and mobility |

| Log Kow | 5.60 – 6.04 | High lipophilicity; strong bioaccumulation potential |

| Vapor Pressure | ~1.1 × 10-3 Pa (at 25°C) | Semi-volatile; subject to long-range atmospheric transport |

| Chirality | Atropisomeric (Axial Chirality) | Exists as stable (-) and (+) enantiomers at physiological temps |

| Major Source | Aroclor 1254 (~4-6% wt), Aroclor 1248 | Legacy industrial dielectric fluids |

Source Tracing via Chiral Signatures

While primary sources (Aroclors) are released as racemic mixtures (Enantiomeric Fraction, EF = 0.5), environmental samples often deviate from this ratio.

-

Abiotic Transport: Air and water transport processes are non-enantioselective. PCB 84 remains racemic in air plumes, serving as a marker for recent volatilization from primary sources.

-

Biotic Processing: Microorganisms and higher trophic levels metabolize enantiomers at different rates. A deviation of EF from 0.5 in soil or sediment indicates historical "aging" and active biodegradation.

Part 2: Environmental Fate and Transport

The fate of PCB 84 is governed by a dichotomy between physical transport (thermodynamic) and biological transformation (kinetic/enzymatic).

DOT Diagram 1: Environmental Fate & Chiral Fractionation

This diagram illustrates the flow of PCB 84 from legacy sources to biological sinks, highlighting where enantiomeric enrichment occurs.

Caption: Fate map showing racemic transport in abiotic media versus enantioselective enrichment in biota.

Part 3: Metabolic Pathways and Biotransformation

This section details the core mechanism of PCB 84 metabolism. Unlike planar PCBs which induce CYP1A (AhR receptor), non-planar PCB 84 interacts primarily with CYP2B and CYP3A subfamilies (CAR/PXR receptors).

The Mechanism: Oxidative Defluorination & Hydroxylation

-

Enzymatic Attack: Cytochrome P450 enzymes insert an oxygen atom to form an unstable arene oxide intermediate.

-

NIH Shift: The arene oxide rearranges, often involving a 1,2-hydride shift (NIH shift), to restore aromaticity, resulting in a hydroxylated PCB (OH-PCB).

-

Enantioselectivity: In many mammalian species (e.g., rodents, cetaceans), CYP enzymes preferentially metabolize the (-)-PCB 84 enantiomer. This results in the bioaccumulation and enrichment of (+)-PCB 84 in tissues.

-

Toxication: The resulting OH-PCB metabolites (e.g., 4-OH-PCB 84) are often more toxic than the parent compound. They possess high affinity for Transthyretin (TTR) , a thyroid hormone transport protein, displacing Thyroxine (T4).

DOT Diagram 2: Metabolic Activation Pathway

This diagram details the molecular transformation of PCB 84 into its bioactive metabolites.

Caption: Metabolic pathway highlighting the enantioselective oxidation and formation of endocrine-disrupting OH-PCBs.

Part 4: Analytical Methodologies

For researchers validating these pathways, precise chiral separation is required. Standard GC-ECD (Electron Capture Detection) is insufficient for enantiomer resolution.

Protocol: Enantioselective Analysis of PCB 84

1. Sample Preparation:

-

Extraction: Soxhlet extraction (sediment) or Liquid-Liquid Extraction (plasma) using Hexane:Acetone (1:1).

-

Lipid Removal: Acidified silica gel column or Gel Permeation Chromatography (GPC) is critical to protect the chiral column.

-

Sulfur Removal: Activated copper powder treatment (essential for sediment samples).

2. Instrumental Analysis (GC-MS):

-

Instrument: Gas Chromatography - Mass Spectrometry (Single Ion Monitoring mode).

-

Chiral Column:

-

Primary Choice:Chirasil-Dex (Permethylated

-cyclodextrin chemically bonded to dimethylpolysiloxane). -

Alternative:Nucleodex

-PM .

-

-

Conditions:

-

Carrier Gas: Helium (constant flow 1.0 mL/min).

-

Oven Ramp: Slow ramp rate (1-2°C/min) around the elution temperature of PCB 84 (approx. 180-200°C) is crucial for resolving the atropisomers.

-

3. Quantification:

-

Target Ions: m/z 326, 324 (Molecular ion cluster).

-

Enantiomeric Fraction (EF) Calculation:

Where

Part 5: Toxicological Implications

The toxicity of PCB 84 is distinct from the "dioxin-like" toxicity of coplanar PCBs.

-

Neurotoxicity: PCB 84 and its metabolites sensitize Ryanodine Receptors (RyR) in the brain, altering calcium signaling. This mechanism is linked to developmental neurotoxicity and is highly structure-specific (requires multiple ortho-chlorines).

-

Endocrine Disruption: The hydroxylated metabolites (e.g., 4-OH-PCB 84) structurally resemble Thyroxine (T4). They bind to Transthyretin (TTR) with higher affinity than the natural hormone, causing:

-

Reduced circulating T4 levels (Hypothyroxinemia).

-

Transport of OH-PCBs across the blood-brain barrier via TTR, localizing toxicity in the CNS.

-

References

-

Lehmler, H. J., et al. (2010). Chiral Polychlorinated Biphenyl Transport, Metabolism, and Distribution: A Review. Environmental Science & Technology. Link

-

Kania-Korwel, I., & Lehmler, H. J. (2016). Atropselective Biotransformation of Polychlorinated Biphenyls. Chemical Research in Toxicology. Link

-

Grimm, F. A., et al. (2015). Metabolism and Metabolites of Polychlorinated Biphenyls.[1][2] Critical Reviews in Toxicology. Link

-

Warner, N. A., et al. (2005). Chiral Elimination of PCB 84 and 132 from the Blood of Juvenile Arctic Charr. Environmental Toxicology and Chemistry.[3][4] Link

-

US EPA. (2003). Table of Aroclors and Congener Distributions. United States Environmental Protection Agency.[3][5] Link

Sources

- 1. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective retention of hydroxylated PCB metabolites in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. Distinguishing Aroclor and non-Aroclor sources to Chicago Air - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

Atropisomers of 2,2',3,3',6-Pentachlorobiphenyl (PCB 84): A Technical Guide on Chiral Separation, Absolute Configuration, and Enantioselective Toxicity

Executive Summary

Axial chirality in polychlorinated biphenyls (PCBs) presents a unique challenge and opportunity in environmental toxicology and drug development. Among the 209 PCB congeners, 2,2',3,3',6-pentachlorobiphenyl (PCB 84) is of particular interest due to its asymmetric ortho-chlorine substitution pattern. This structural feature restricts rotation around the central biphenyl bond, resulting in stable rotational isomers (atropisomers) at physiological temperatures. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural basis of PCB 84 atropisomerism, its enantioselective toxicokinetics, and the rigorous analytical methodologies required for its chiral resolution and absolute configuration assignment.

Structural Basis and Enantioselective Toxicity

The presence of three bulky chlorine atoms in the ortho positions (2,2',6) of PCB 84 creates severe steric hindrance. This elevates the rotational energy barrier well above the threshold required to prevent racemization at room and body temperatures, yielding two non-superimposable mirror images: (aR)-(-)-PCB 84 and (aS)-(+)-PCB 84 [1].

In biological systems, these atropisomers do not behave as a single entity; they exhibit profound enantioselective toxicity and toxicokinetics:

-

Neurotoxic Targets (RyR Sensitization): Ortho-substituted PCBs are known sensitizers of Ryanodine Receptors (RyRs), critical channels for intracellular calcium (Ca²⁺) homeostasis. Studies demonstrate that PCB 84 atropisomers selectively alter [³H]-phorbol ester binding (a marker for protein kinase C translocation) and 45Ca²⁺-uptake in cerebellar microsomes, contributing to developmental neurotoxicity[2].

-

Enantioselective Metabolism: Following exposure to racemic PCB 84, mammalian systems exhibit significant atropisomeric enrichment. The (aR)-(-)-PCB 84 enantiomer is rapidly oxidized and cleared by cytochrome P450 enzymes (e.g., CYP2B1), whereas the (aS)-(+)-PCB 84 enantiomer is metabolized much slower, leading to its bioaccumulation in tissues [3].

Fig 1: Enantioselective metabolism and neurotoxic signaling pathway of PCB 84 atropisomers.

Analytical Separation and Quantitative Profiling

Historically, the absolute 3D spatial arrangement of PCB 84 atropisomers remained a knowledge gap, relying heavily on relative elution orders. Recent X-ray single-crystal diffraction has definitively assigned the absolute structures, allowing us to correlate chromatographic behavior with biological activity[4].

Table 1: Chromatographic Elution and Toxicokinetic Profiles of PCB 84 Atropisomers

| Property / Parameter | (aR)-(-)-PCB 84 | (aS)-(+)-PCB 84 |

| Absolute Configuration | aR | aS |

| Optical Rotation | (-) | (+) |

| Elution Order: Nucleodex β-PM (LC) | 1st | 2nd |

| Elution Order: CP-Chirasil-Dex CB (GC) | 1st | 2nd |

| Elution Order: Cyclosil-B (GC) | 2nd | 1st |

| Metabolic Clearance Rate (In Vivo) | Rapid | Slow |

| Environmental / Tissue Enrichment | Depleted | Enriched |

| Biological Target Affinity (RyR / Ca²⁺) | Moderate | High (Sensitization) |

Experimental Protocols: Chiral Resolution and Verification

To study enantiomer-specific effects, researchers must isolate pure atropisomers from a racemic mixture. The following methodology outlines a self-validating system for the semi-preparative separation and purity verification of PCB 84.

Step-by-Step Methodology

Step 1: Semi-Preparative HPLC Separation

-

Action: Inject racemic PCB 84 into a high-performance liquid chromatography (HPLC) system equipped with two serially connected enantioselective Nucleodex β-PM columns (silica-based permethylated β-cyclodextrin).

-

Causality: A single column often fails to achieve baseline resolution for closely eluting PCB enantiomers. Serially connecting two columns doubles the theoretical plate count, ensuring a resolution factor (

) > 1.5. This prevents peak tailing overlap, which is critical for achieving >96% enantiomeric excess (ee)[3].

Step 2: Fraction Collection and Crystallization

-

Action: Collect the first eluting fraction ((aR)-(-)-PCB 84) and the second eluting fraction ((aS)-(+)-PCB 84). Evaporate the solvent and crystallize the purified fractions.

-

Causality: Optical rotation alone is insufficient to determine the absolute 3D configuration of novel or complex chiral molecules. Crystallization enables X-ray single-crystal diffraction, which definitively anchors the (aR) and (aS) spatial assignments to their respective chromatographic peaks[4].

Step 3: GC-ECD Validation (Self-Validating System)

-

Action: Analyze an aliquot of each crystallized fraction using Gas Chromatography with Electron Capture Detection (GC-ECD) on a β-cyclodextrin-based CP-Chirasil-Dex CB column.

-

Causality: ECD is highly sensitive and selective for halogenated compounds, making it the gold standard for trace PCB analysis. This step acts as a closed-loop validation of the HPLC process.

-

Validation Metric: Calculate the Enantiomer Fraction (EF) and Enantiomeric Excess (ee) using the peak areas (

) of the enantiomers:

Fig 2: Semi-preparative HPLC chiral separation and GC-ECD validation workflow for PCB 84.

References

-

Lehmler, H. J., et al. (2018). "Absolute configuration of 2,2',3,3',6-pentachlorinatedbiphenyl (PCB 84) atropisomers." Environmental Science and Pollution Research. Source: NIH. URL:[Link]

-

Lehmler, H. J., et al. (2005). "Effects of PCB 84 enantiomers on [³H]-phorbol ester binding in rat cerebellar granule cells and 45Ca²⁺-uptake in rat cerebellum." Toxicology Letters. Source: Elsevier / ACS. URL:[Link]

-

Lehmler, H. J., et al. (2010). "Chiral Polychlorinated Biphenyls: Absorption, Metabolism and Excretion – A Review." Environment International. Source: NIH. URL:[Link]

-

Haglund, P., & Wiberg, K. (1996). "Determination of the gas chromatographic elution sequences of the (+) and (−) enantiomers of stable atropisomeric PCBs on Chirasil-Dex." Journal of High Resolution Chromatography. Source: Wiley. URL:[Link]

Sources

- 1. "Absolute Configuration of 2,2',3,3',6-Pentachlorinatedbiphenyl (PCB 84" by Xueshu Li, Sean R. Parkin et al. [uknowledge.uky.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ABSOLUTE CONFIGURATION OF 2,2′,3,3′,6-PENTACHLORINATEDBIPHENYL (PCB 84) ATROPISOMERS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absolute configuration of 2,2',3,3',6-pentachlorinatedbiphenyl (PCB 84) atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC nomenclature for pentachlorobiphenyls

Title: Decoding Pentachlorobiphenyls: IUPAC Nomenclature, Structural Toxicology, and High-Resolution Analytical Workflows

Abstract: Polychlorinated biphenyls (PCBs) represent a critical class of persistent organic pollutants (POPs). Among the 209 possible congeners, the 46 pentachlorobiphenyls (C12H5Cl5) hold unique toxicological significance due to the presence of highly potent, dioxin-like coplanar structures. This whitepaper provides an authoritative guide on the strict IUPAC nomenclature rules governing pentachlorobiphenyls, elucidates the causality between their structural conformation and toxicity, and details the self-validating high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) analytical protocols required for their precise quantification in drug development and environmental monitoring.

Introduction to Pentachlorobiphenyls

Pentachlorobiphenyls are a homologous group of PCBs characterized by exactly five chlorine atoms substituted on the biphenyl ring system. With the chemical formula C12H5Cl5, there are 46 distinct pentachlorobiphenyl congeners, designated as PCB-82 through PCB-127 under the widely adopted Ballschmiter-Zell (BZ) numbering system[1].

While the BZ system offers a convenient shorthand, it obscures the structural identity of the molecule. For researchers investigating structure-activity relationships (SAR)—particularly the binding affinity of PCBs to the Aryl Hydrocarbon Receptor (AhR)—strict adherence to International Union of Pure and Applied Chemistry (IUPAC) nomenclature is non-negotiable[2]. The exact positioning of the five chlorine atoms dictates whether the molecule assumes a planar (dioxin-like) or non-planar conformation, fundamentally altering its toxicological profile and metabolic clearance rate[3].

Core IUPAC Nomenclature Rules for Pentachlorobiphenyls

The IUPAC nomenclature for PCBs is built upon the biphenyl base structure, consisting of two benzene rings connected by a single carbon-carbon bond. Numbering the carbon atoms correctly is the foundational step in identifying specific congeners.

Rule 1: Ring Prioritization (Unprimed vs. Primed) The two rings are designated with unprimed numbers (1 to 6) and primed numbers (1' to 6'). The unprimed numbers are always assigned to the ring containing the higher number of chlorine substituents. For a pentachlorobiphenyl, the chlorine distribution between the two rings can be 3:2, 4:1, or 5:0. Therefore, the ring with 3, 4, or 5 chlorines receives the unprimed locants. Causality: This rule prevents ambiguity in symmetrical base structures, ensuring that the densest region of electron withdrawal is standardized as the primary reference point.

Rule 2: Lowest Locant Rule Numbering must begin at the carbon attached to the other ring (position 1 and 1') and proceed in the direction that provides the lowest possible numerical locants for the chlorine substituents. Causality: This minimizes structural misinterpretation in analytical databases. For instance, a 2,3,4-trichloro substitution is prioritized over a 3,4,5-trichloro substitution because the numerical sequence (2,3,4) is lower than (3,4,5).

Rule 3: Ascending Order of Citation When writing the final chemical name, all locants (both unprimed and primed) are combined and listed in strictly ascending numerical order, followed by the prefix "pentachloro" and the base name "biphenyl". Unprimed numbers precede their primed counterparts (e.g., 2 precedes 2').

Caption: IUPAC Nomenclature Decision Tree for Pentachlorobiphenyls.

Structural Classes and Toxicological Relevance

The toxicity of pentachlorobiphenyls is heavily dependent on the presence or absence of chlorine atoms at the ortho positions (2, 2', 6, 6'). Ortho-chlorines induce steric hindrance, forcing the two benzene rings out of a coplanar alignment.

-

Non-ortho (Coplanar) Congeners: Lacking ortho chlorines, these molecules can adopt a flat, coplanar conformation. This allows them to intercalate deeply into the AhR binding pocket, mimicking the highly toxic 2,3,7,8-TCDD (dioxin)[4]. PCB-126 (3,3',4,4',5-pentachlorobiphenyl) is the most potent of all PCBs, with a World Health Organization Toxic Equivalency Factor (WHO-TEF) of 0.1.

-

Mono-ortho Congeners: With one ortho chlorine, these exhibit restricted rotation but can still achieve a quasi-planar state, exhibiting moderate AhR affinity[2].

-

Di-ortho Congeners: Two ortho chlorines force a non-planar conformation, effectively abolishing dioxin-like toxicity, though they may still exhibit neurotoxic or endocrine-disrupting effects[5].

Table 1: Key Pentachlorobiphenyl Congeners and Structural Classifications

| BZ Number | IUPAC Name | Structural Class | WHO-TEF (2005) | AhR Affinity |

| PCB-126 | 3,3',4,4',5-Pentachlorobiphenyl | Non-ortho (Coplanar) | 0.1 | Very High |

| PCB-105 | 2,3,3',4,4'-Pentachlorobiphenyl | Mono-ortho | 0.00003 | Moderate |

| PCB-114 | 2,3,4,4',5-Pentachlorobiphenyl | Mono-ortho | 0.00003 | Moderate |

| PCB-118 | 2,3',4,4',5-Pentachlorobiphenyl | Mono-ortho | 0.00003 | Moderate |

| PCB-123 | 2',3,4,4',5-Pentachlorobiphenyl | Mono-ortho | 0.00003 | Moderate |

| PCB-82 | 2,2',3,3',4-Pentachlorobiphenyl | Di-ortho | N/A | Negligible |

Analytical Methodology: High-Resolution Quantification (EPA Method 1668C)

Due to the extreme toxicity of coplanar pentachlorobiphenyls like PCB-126, regulatory and pharmacological analyses require ultra-trace detection limits (picogram to femtogram levels). EPA Method 1668C is the gold standard for this analysis, utilizing Isotope Dilution High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)[6].

Causality of the Methodological Design: Standard GC-MS systems lack the resolving power to differentiate co-eluting PCB congeners from complex matrix interferences (e.g., chlorinated diphenyl ethers). A magnetic sector HRMS operating at a resolving power of ≥10,000 is required to separate the exact mass of pentachlorobiphenyls (m/z 325.8804) from isobaric interferences[7].

Furthermore, the protocol is a self-validating system through the use of isotope dilution. By spiking the sample with 13C12-labeled analogs of the target congeners prior to extraction, any analyte loss during the rigorous cleanup phases is proportionally mirrored by the labeled standard. This ensures absolute quantification accuracy, as the final calculation is a ratio of the native to the labeled isotope, independent of absolute recovery yields[6].

Step-by-Step Analytical Protocol (Adapted from EPA 1668C)

Step 1: Isotope Spiking & Extraction

-

Homogenize the sample matrix (tissue, soil, or water).

-

Spike the sample with a known concentration of 13C12-labeled pentachlorobiphenyl internal standards (e.g., 13C12-PCB-126, 13C12-PCB-118).

-

Extract the organic fraction using Soxhlet extraction (for solids) or liquid-liquid extraction (for aqueous samples) using dichloromethane/hexane mixtures.

Step 2: Multi-Layer Cleanup (Crucial for Coplanar PCBs)

-

Pass the extract through a multi-layer silica gel column (acidic/basic/neutral) to aggressively oxidize and remove bulk lipids and biogenic organic matter.

-

Causality-driven fractionation: Pass the concentrated eluate through a porous graphitized carbon (PGC) column. Non-planar (di-ortho) PCBs will elute first with hexane. Coplanar (non-ortho) PCBs like PCB-126 bind tightly to the planar carbon lattice and must be reverse-eluted using toluene. This isolates the highly toxic congeners from the high-concentration background PCBs[8].

Step 3: HRGC/HRMS Analysis

-

Inject the cleaned extract into an HRGC equipped with an SPB-Octyl (or equivalent) capillary column to resolve critical pentachlorobiphenyl pairs (e.g., separating PCB-126 from co-eluting hexachlorobiphenyl fragments).

-

Analyze via HRMS in Selected Ion Monitoring (SIM) mode at a resolving power of >10,000.

-

Quantify native pentachlorobiphenyl concentrations based on the relative response factor (RRF) against the 13C12-labeled internal standards.

Caption: EPA Method 1668C GC-HRMS Analytical Workflow for PCB Congeners.

References

-

Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

-

IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 107: Polychlorinated Biphenyls and Polybrominated Biphenyls. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

-

A Summary of the 209 PCB Congener Nomenclature. Source: PubMed / National Institutes of Health. URL: [Link]

-

PubChem Compound Summary for CID 40470, 2,2',3,3',4-Pentachlorobiphenyl. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

Sources

- 1. A summary of the 209 PCB congener nomenclature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1. EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2,2',3,3',4-Pentachlorobiphenyl | C12H5Cl5 | CID 40470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. amptius.com [amptius.com]

- 8. Analytical Method [keikaventures.com]

Comprehensive Technical Guide on 2,2',3,3',6-Pentachlorobiphenyl (CAS: 52663-60-2)

Executive Summary

2,2',3,3',6-Pentachlorobiphenyl, universally identified by its CAS Registry Number 52663-60-2 and IUPAC designation PCB 84 , is a highly scrutinized non-dioxin-like (NDL) polychlorinated biphenyl congener[1][2]. Due to its specific asymmetric ortho-chlorine substitution pattern, PCB 84 exhibits axial chirality, existing as two stable, non-superimposable rotational isomers (atropisomers)[3].

For researchers in environmental toxicology and neuropharmacology, PCB 84 serves as a critical model compound. It does not bind to the aryl hydrocarbon receptor (AhR); instead, it exerts pronounced developmental neurotoxicity primarily through the sensitization of ryanodine receptors (RyRs) and the disruption of intracellular calcium homeostasis[4]. This whitepaper provides an in-depth mechanistic and analytical framework for the physicochemical profiling, enantioselective resolution, and toxicological evaluation of PCB 84.

Physicochemical Profiling

Understanding the baseline physical properties of PCB 84 is essential for designing extraction, chromatography, and biological assay protocols. The structural bulk of the five chlorine atoms dictates its lipophilicity and environmental persistence.

Table 1: Quantitative Physicochemical Properties of PCB 84 [1][5]

| Property | Value / Description | Analytical Relevance |

| CAS Number | 52663-60-2 | Primary global identifier for procurement and regulatory tracking. |

| Molecular Formula | C₁₂H₅Cl₅ | Determines isotopic mass distribution for MS detection. |

| Molecular Weight | 326.43 g/mol | Required for precise molarity calculations in in vitro dosing. |

| Melting Point | 118 – 120 °C (244 – 248 °F) | Indicates high crystalline stability at room temperature. |

| Boiling Point | > 350 °C (> 662 °F) | Necessitates high-temperature GC elution profiles. |

| Flash Point | > 100 °C (> 210 °F) | Relevant for safe laboratory handling and solvent selection. |

Stereochemistry: The Mechanics of Atropisomerism

PCB 84 possesses three chlorine atoms in the ortho positions (2, 2', 6) of the biphenyl backbone[2]. The steric hindrance generated by these bulky halogen atoms heavily restricts the free rotation around the carbon-carbon single bond connecting the two phenyl rings. Because the substitution pattern is asymmetric on both rings, this restricted rotation traps the molecule in two distinct chiral conformations: (aR)-(-)-PCB 84 and (aS)-(+)-PCB 84 [3][6].

Causality in Biological Systems: In commercial mixtures (e.g., Aroclors), PCB 84 exists as a 1:1 racemate[2][4]. However, biological systems possess chiral environments (e.g., the active sites of Cytochrome P450 enzymes). When an organism is exposed to racemic PCB 84, these enzymes metabolize the two atropisomers at different rates—a process known as atropselective biotransformation[4]. This leads to an atropisomeric enrichment of one enantiomer over the other in host tissues, fundamentally altering the neurotoxic profile of the retained burden[6].

Analytical Methodology: Enantioselective Separation Workflow

To study the distinct toxicological effects of PCB 84 atropisomers, they must first be physically separated and structurally validated. Standard achiral stationary phases cannot resolve these enantiomers because they share identical boiling points and dipole moments.

Step-by-Step Protocol: Semi-Preparative LC and GC-ECD Analysis

Rationale for Column Selection: Cyclodextrin-based stationary phases are utilized because they form transient, stereoselective host-guest inclusion complexes. The slight differences in the spatial fit of the (aR) and (aS) conformations into the cyclodextrin cavity result in different retention times[3].

Phase 1: Semi-Preparative Liquid Chromatography (Resolution)

-

System Setup: Connect two Nucleodex β-PM columns serially to maximize the number of theoretical plates and enhance chiral recognition[3].

-

Elution: Inject the racemic PCB 84 standard. Collect the eluent in distinct time slices.

-

Identification: The first eluting fraction corresponds to (aR)-(-)-PCB 84, and the second corresponds to (aS)-(+)-PCB 84[3].

Phase 2: Enantioselective Gas Chromatography (Purity & Validation) To validate the purity of the isolated fractions, a highly sensitive GC-ECD method is employed. The Electron Capture Detector (ECD) is chosen over Flame Ionization Detection (FID) because the electronegative chlorine atoms in PCB 84 capture thermal electrons with extreme efficiency, providing superior signal-to-noise ratios.[6][7]

-

Instrumentation: Agilent 6890/5975 GC equipped with a ⁶³Ni-micro ECD[6][8].

-

Column: CP-Chirasil-Dex CB capillary column (25 m × 0.25 mm ID × 0.25 µm film thickness) featuring β-cyclodextrin directly bonded to dimethylpolysiloxane[6][8].

-

Carrier Gas: Helium at a constant flow rate of 3.0 mL/min[6].

-

Injection: Splitless mode at 250 °C[6].

-

Temperature Program:

-

Detector Temperature: 300 °C[6].

-

System Suitability (Self-Validation): Calculate the resolution (

). The system is validated if

Workflow for the resolution and absolute configuration determination of PCB 84 atropisomers.

Toxicological & Biological Implications

Unlike coplanar PCBs that mimic dioxin by binding to the AhR, the bulky ortho-chlorines of PCB 84 force the rings out of a coplanar alignment, rendering it an NDL congener[4][9]. Its primary mechanism of neurotoxicity is the direct sensitization of the Ryanodine Receptor (RyR) , an intracellular calcium channel located on the sarcoplasmic/endoplasmic reticulum[10][11].

Structure-Activity Relationship (SAR) and RyR Sensitization

PCB 84 exhibits a highly potent, biphasic effect on RyR activity. In zebrafish models, concentrations below 3 µM reduce RyR activity, whereas concentrations above 3 µM cause a massive activation (up to 400% of baseline)[9][12]. The presence of para-chlorines in PCB 84 is mechanistically critical; congeners lacking para-substitutions (e.g., PCB 138, PCB 153) show significantly lower RyR sensitization[12].

Enantiomer-Specific Neurochemical Effects

The neurotoxic pathways triggered by PCB 84 are highly atropselective.

Table 2: Comparative Neurochemical Effects of PCB 84 Enantiomers [13][14]

| Biological Endpoint | (-)-PCB 84 | (+)-PCB 84 | Racemic PCB 84 | Mechanistic Outcome |

| [³H]-Phorbol Ester Binding (PKC Translocation) | Highly Potent | Moderately Potent | Most Potent / Synergistic | Aberrant Protein Kinase C signaling in cerebellar granule cells. |

| Microsomal ⁴⁵Ca²⁺ Uptake Inhibition | Inhibitory | Inhibitory | Most Potent / Synergistic | Disruption of calcium sequestration, leading to cytosolic calcium overload. |

The observation that the racemic mixture is often more potent than the individual pure enantiomers suggests a complex, potentially synergistic interaction at the receptor level, which is a critical consideration for drug development and toxicological risk assessment[13].

Mechanism of PCB 84-induced developmental neurotoxicity via RyR sensitization and calcium efflux.

References

-

Lehmler, H. J., et al. "Absolute configuration of 2,2',3,3',6-pentachlorinatedbiphenyl (PCB 84) atropisomers." Environmental Science and Pollution Research, PubMed Central. Available at:[Link]

-

Lehmler, H. J., et al. "Effects of PCB 84 enantiomers on [3H]-phorbol ester binding in rat cerebellar granule cells and 45Ca2+-uptake in rat cerebellum." Toxicology Letters, PubMed Central. Available at:[Link]

-

Yaghoobi, B., et al. "Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish." Frontiers in Toxicology. Available at: [Link]

-

Kania-Korwel, I., et al. "Oxidation of polychlorinated biphenyls by liver tissue slices from phenobarbital-pretreated mice is congener-specific and atropselective." Toxicological Sciences, PubMed Central. Available at:[Link]

-

Kania-Korwel, I., et al. "Congener-Specific Disposition of Chiral Polychlorinated Biphenyls in Lactating Mice and Their Offspring: Implications for PCB Developmental Neurotoxicity." Toxicological Sciences, Oxford Academic. Available at: [Link]

Sources

- 1. accustandard.com [accustandard.com]

- 2. restservice.epri.com [restservice.epri.com]

- 3. Absolute configuration of 2,2',3,3',6-pentachlorinatedbiphenyl (PCB 84) atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OXIDATION OF POLYCHLORINATED BIPHENYLS BY LIVER TISSUE SLICES FROM PHENOBARBITAL-PRETREATED MICE IS CONGENER-SPECIFIC AND ATROPSELECTIVE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accustandard.com [accustandard.com]

- 6. ABSOLUTE CONFIGURATION OF 2,2′,3,3′,6-PENTACHLORINATEDBIPHENYL (PCB 84) ATROPISOMERS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemetrix.co.za [chemetrix.co.za]

- 8. Frontiers | Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish [frontiersin.org]

- 9. Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity Of Binary and Complex Environmental Polychlorinated Biphenyl Mixtures Toward Ryanodine Receptor 1 (RYR1) - ProQuest [proquest.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Effects of PCB 84 enantiomers on [3H]-phorbol ester binding in rat cerebellar granule cells and 45Ca2+-uptake in rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

Atropisomerism in Polychlorinated Biphenyls: Mechanistic Basis, Enantioselective Toxicodynamics, and Analytical Workflows

Executive Summary

While polychlorinated biphenyls (PCBs) are legacy environmental contaminants, their complex stereochemistry remains a critical focal point for modern neurotoxicology and drug development. Of the 209 possible PCB congeners, 78 possess a chiral axis due to asymmetric substitution patterns[1]. However, only 19 of these congeners possess sufficient steric hindrance to exist as stable rotational isomers (atropisomers) at ambient and physiological temperatures[1].

For pharmaceutical scientists and toxicologists, understanding PCB atropisomerism is paramount. The enantiomers of chiral PCBs exhibit profound differences in toxicokinetics, enzymatic biotransformation, and toxicodynamics—most notably in their enantiospecific binding to biological targets like the Ryanodine Receptor (RyR)[2]. This whitepaper provides an in-depth mechanistic analysis of PCB chirality, outlines the enantioselective pathways driving developmental neurotoxicity, and details a self-validating analytical workflow for their quantification.

The Mechanistic Basis of PCB Atropisomerism

Chirality in PCBs does not arise from a stereocenter, but rather from restricted rotation around the central C-C biphenyl bond—a phenomenon known as atropisomerism.

The stability of these atropisomers is dictated by the rotational free energy barrier (

-

Tri-ortho substituted PCBs exhibit rotational barriers of approximately 176.6 kJ/mol[1].

-

Tetra-ortho substituted PCBs face massive steric hindrance, pushing the rotational barrier to approximately 246 kJ/mol[1].

Because these energy barriers far exceed the thermal energy available at ambient or physiological temperatures (~37°C), these 19 congeners do not spontaneously racemize in biological systems[1]. Consequently, organisms are exposed to stable enantiomers that interact stereospecifically with chiral biological macromolecules[3].

Table 1: Physicochemical Properties of Key Stable Chiral PCBs

| Congener | IUPAC Name | Ortho-Chlorines | Est. Rotational Barrier ( | Toxicological / Environmental Significance |

| PCB 95 | 2,2',3,5',6-PentaCB | 3 | ~176.6 kJ/mol | Major congener in technical mixtures; potent RyR sensitizer. |

| PCB 132 | 2,2',3,3',4,6'-HexaCB | 3 | ~176.6 kJ/mol | Undergoes significant enantiomeric enrichment in mammals. |

| PCB 136 | 2,2',3,3',6,6'-HexaCB | 4 | ~246.0 kJ/mol | (-)-enantiomer is a highly specific RyR activator. |

| PCB 149 | 2,2',3,4',5',6-HexaCB | 3 | ~176.6 kJ/mol | Highly prevalent in environmental and tissue samples. |

Enantioselective Toxicodynamics: Relevance to Drug Development

For drug development professionals evaluating neurodevelopmental risks or designing therapeutics for endocrine disruption, chiral PCBs serve as critical mechanistic probes. Because biological receptors are inherently chiral, they interact with PCB atropisomers as distinct chemical entities[3].

Ryanodine Receptor (RyR) Sensitization

A primary mechanism underlying PCB-induced developmental neurotoxicity is the disruption of intracellular calcium (Ca²⁺) homeostasis via the Ryanodine Receptor (RyR)[4]. Experimental models demonstrate strict enantiospecificity in this interaction. For instance, the (-)-enantiomer of PCB 136 actively binds and sensitizes RyR, promoting aberrant dendritic arborization and synaptogenesis[2]. Conversely, the (+)-enantiomer of PCB 136 is virtually inactive at the receptor site[2].

Enantioselective Cytochrome P450 Metabolism

The biotransformation of chiral PCBs is equally stereospecific. Cytochrome P450 enzymes (e.g., CYP2B1) metabolize chiral PCBs into hydroxylated metabolites (OH-PCBs) at different rates depending on the enantiomer[5]. This enantioselective oxidation results in the bioaccumulation of specific, highly potent OH-PCB atropisomers that often exceed the neurotoxicity of the parent compound[2].

Caption: Enantiospecific disruption of RyR-mediated Ca²⁺ signaling by the active (-)-PCB 136 atropisomer.

Analytical Workflows: Self-Validating Enantioselective GC-MS/MS

Quantifying the Enantiomeric Fraction (EF) of chiral PCBs requires rigorous analytical separation. As an Application Scientist, I emphasize that standard achiral assays are insufficient for toxicological profiling. The gold standard is Enantioselective Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS) utilizing modified cyclodextrin stationary phases[5].

Step-by-Step Methodology & Causality

Step 1: Liquid-Liquid Extraction (LLE) & Lipid Removal

-

Protocol: Homogenize tissue/microsomal samples and extract using a non-polar solvent mixture (e.g., hexane/dichloromethane). Subject the extract to Gel Permeation Chromatography (GPC) or acidified silica cleanup.

-

Causality: Non-polar solvents efficiently partition lipophilic PCBs from aqueous matrices. Aggressive lipid removal is mandatory; co-extracted triglycerides will foul the chiral stationary phase, degrading the delicate transient inclusion complexes required for enantiomeric resolution.

Step 2: Derivatization of Hydroxylated Metabolites

-

Protocol: Treat the purified extract containing OH-PCBs with diazomethane to yield methoxy-PCBs.

-

Causality: OH-PCBs are highly polar and prone to severe peak tailing or thermal degradation in the GC inlet. Methylation converts them into stable, volatile derivatives, preserving their structural integrity and preventing thermally-induced racemization during injection[5].

Step 3: Enantioselective GC-HRMS Analysis

-

Protocol: Inject the derivatized sample into a GC equipped with a modified

-cyclodextrin chiral column (e.g., Chirasil-Dex). Detect via HRMS in Selected Ion Monitoring (SIM) mode. -

Causality: The chiral cavities of the cyclodextrin phase selectively form transient inclusion complexes with the PCB atropisomers. Slight differences in binding affinities between the (+)- and (-)-enantiomers allow for baseline chromatographic resolution. HRMS provides the isotopic mass accuracy necessary to distinguish target PCBs from co-eluting matrix interferences.

Step 4: The Self-Validating Thermal Racemization Control

-

Protocol: To definitively prove that the resolved peaks are true atropisomers (and not distinct structural isomers), seal an aliquot of the derivatized extract in a glass ampoule and heat it to 300°C for 2 hours[5]. Re-analyze this aliquot via GC-HRMS.

-

Causality: Heating the sample to 300°C provides sufficient thermal energy to overcome the rotational barrier (

). The molecules freely rotate around the biphenyl bond and re-equilibrate into a perfect racemic mixture[5]. If the analytical system is accurate, the resulting chromatogram must show an Enantiomeric Fraction (EF) of exactly 0.5 (a 1:1 peak area ratio). This built-in control validates the integrity of the entire workflow.

Caption: Self-validating analytical workflow for the enantioselective quantification of chiral PCBs.

Conclusion

The atropisomerism of polychlorinated biphenyls is not merely a structural curiosity; it is a fundamental driver of their toxicodynamics. As demonstrated by the enantiospecific sensitization of RyR by (-)-PCB 136, ignoring chirality in risk assessments or drug safety profiling can lead to profound underestimations of biological activity. By implementing robust, self-validating enantioselective analytical workflows, researchers can accurately map the stereospecific pathways of these persistent organic pollutants, paving the way for targeted therapeutic interventions in neurodevelopmental disorders.

References

1.1 - National Institutes of Health (NIH) / PMC 2.3 - National Institutes of Health (NIH) / PMC 3.5 - National Institutes of Health (NIH) / PMC 4.2 - National Institutes of Health (NIH) / PMC 5.4 - MDPI

Sources

- 1. Chiral Polychlorinated Biphenyls: Absorption, Metabolism and Excretion – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) is Enantioselectively Oxidized to Hydroxylated Metabolites by Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral Polychlorinated Biphenyl Transport, Metabolism and Distribution - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Microsomal Metabolism of Prochiral Polychlorinated Biphenyls Results in the Enantioselective Formation of Chiral Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Environmental Degradation Pathways of PCB 84